molecular formula C22H22O4 B14326503 1,4-Bis(2-phenoxyethoxy)benzene CAS No. 110076-42-1

1,4-Bis(2-phenoxyethoxy)benzene

Cat. No.: B14326503
CAS No.: 110076-42-1
M. Wt: 350.4 g/mol
InChI Key: REVGKQJRAIVISX-UHFFFAOYSA-N
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Description

1,4-Bis(2-phenoxyethoxy)benzene is an organic compound characterized by a benzene ring substituted with two 2-phenoxyethoxy groups at the 1 and 4 positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-phenoxyethoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with 2-phenoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale etherification reactions using continuous flow reactors. The process ensures high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-phenoxyethoxy)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1,4-Bis(2-phenoxyethoxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-phenoxyethoxy)benzene involves its interaction with molecular targets through its ether linkages and aromatic rings. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context.

Comparison with Similar Compounds

1,4-Bis(2-phenoxyethoxy)benzene can be compared with other similar compounds, such as:

    1,4-Bis(phenylethynyl)benzene: Known for its application in liquid crystal compositions.

    1,4-Bis(phenylsulfonyloxy)benzene: Undergoes S–O cleavage leading to the formation of phenylsulfonyl radicals.

The uniqueness of this compound lies in its specific ether linkages and the resulting chemical and physical properties, which make it suitable for a variety of specialized applications.

Properties

CAS No.

110076-42-1

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

1,4-bis(2-phenoxyethoxy)benzene

InChI

InChI=1S/C22H22O4/c1-3-7-19(8-4-1)23-15-17-25-21-11-13-22(14-12-21)26-18-16-24-20-9-5-2-6-10-20/h1-14H,15-18H2

InChI Key

REVGKQJRAIVISX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCCOC3=CC=CC=C3

Origin of Product

United States

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